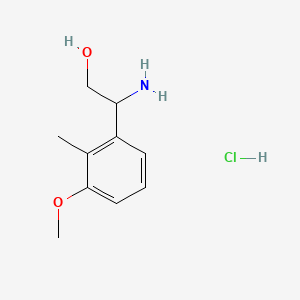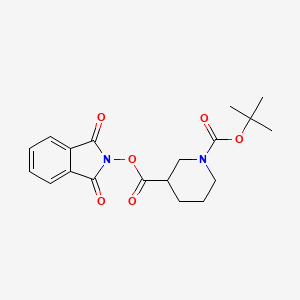
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an isoindoline-1,3-dione moiety, and tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or isoindoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound.
Scientific Research Applications
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(acetamidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2,3-dioxopiperazin-1-yl)piperidine-1-carboxylate
Uniqueness
Its isoindoline-1,3-dione moiety, in particular, is a key differentiator that contributes to its diverse reactivity and utility in various fields of research .
Properties
CAS No. |
2244700-02-3 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
WILLJCBWFCKAFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
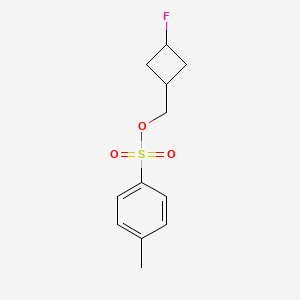
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
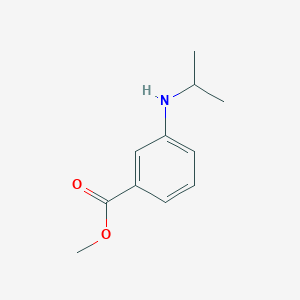

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
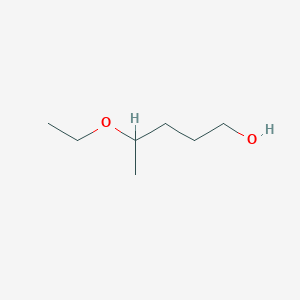
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
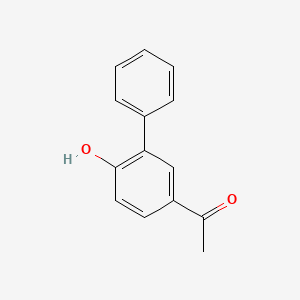
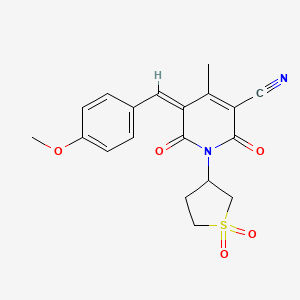
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
